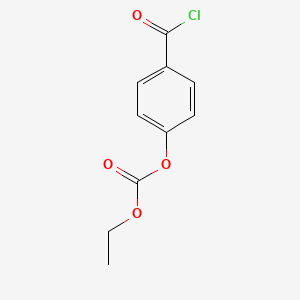

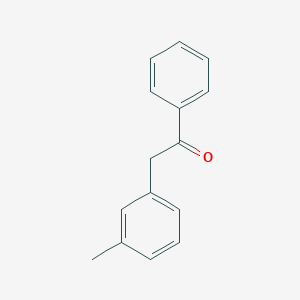

3-(2-Methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes examining the reagents and conditions required for the reactions, as well as the products formed .Physical And Chemical Properties Analysis

This involves studying properties such as the compound’s melting point, boiling point, solubility, and stability. It also includes studying its reactivity with other substances .Wissenschaftliche Forschungsanwendungen

Application in Organic Chemistry

- Field : Organic Chemistry .

- Summary : The compound “(E)-3-(2-Methoxyphenyl)-2-butenoic Acid” and “Ethyl (Z)-3-(2-Methoxyphenyl)-2-butenoate” are similar to the requested compound. They have been synthesized and studied in the field of organic chemistry .

- Methods : The synthesis involved refluxing ethyl (E)-3-(2-methoxyphenyl)-2-butenoate with potassium hydroxide in a mixture of water and methanol for 3 hours. The mixture was then cooled and washed with ether. The aqueous phase was acidified with concentrated hydrochloric acid to below pH 1. The mixture was then extracted with ether .

- Results : The result of the synthesis was (E)-3-(2-Methoxyphenyl)-2-butenoic acid, obtained as colorless prisms from ether/light petroleum .

Application in Neuropharmacology

- Field : Neuropharmacology .

- Summary : Compounds bearing the 2-MeO-Ph-piperazine moiety linked via a three carbon atom linker to the amine group of 1-adamantanamine and memantine have been synthesized .

- Methods : The specific methods of synthesis are not detailed in the source .

- Results : The results of this research are not provided in the source .

Application in Chemical Synthesis

- Field : Chemical Synthesis .

- Summary : The compound “Ethyl (Z)-3-(2-Methoxyphenyl)-2-butenoate” is similar to the requested compound. It has been synthesized and studied in the field of chemical synthesis .

- Methods : The synthesis involved refluxing ethyl (Z)-3-(2-methoxyphenyl)-2-butenoate with potassium hydroxide in a mixture of water and methanol for 3 hours. The mixture was then cooled and washed with ether. The aqueous phase was acidified with concentrated hydrochloric acid to below pH 1. The mixture was then extracted with ether .

- Results : The result of the synthesis was Ethyl (Z)-3-(2-Methoxyphenyl)-2-butenoate, obtained as a colorless oil .

Application in Material Science

- Field : Material Science .

- Summary : The compound “3-(2-Methoxyphenyl)propionic acid” is similar to the requested compound. It has been used in the field of material science .

- Methods : The specific methods of application are not detailed in the source .

- Results : The results of this research are not provided in the source .

Application in Organic Chemistry

- Field : Organic Chemistry .

- Summary : The compound “(E)-3-(2-Methoxyphenyl)-2-butenoic Acid” has been synthesized and studied in the field of organic chemistry .

- Methods : The synthesis involved refluxing ethyl (E)-3-(2-methoxyphenyl)-2-butenoate with potassium hydroxide in a mixture of water and methanol for 3 hours. The mixture was then cooled and washed with ether. The aqueous phase was acidified with concentrated hydrochloric acid to below pH 1. The mixture was then extracted with ether .

- Results : The result of the synthesis was (E)-3-(2-Methoxyphenyl)-2-butenoic acid, obtained as colorless prisms from ether/light petroleum .

Application in Material Science

- Field : Material Science .

- Summary : The compound “3-(2-Methoxyphenyl)propionic acid” is similar to the requested compound. It has been used in the field of material science .

- Methods : The specific methods of application are not detailed in the source .

- Results : The results of this research are not provided in the source .

Safety And Hazards

Eigenschaften

IUPAC Name |

3-(2-methoxyphenyl)-4H-1,2-oxazol-5-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c1-13-9-5-3-2-4-7(9)8-6-10(12)14-11-8/h2-5H,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUWSKOMGIBDYIT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=NOC(=O)C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70537176 |

Source

|

| Record name | 3-(2-Methoxyphenyl)-1,2-oxazol-5(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70537176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-one | |

CAS RN |

24031-70-7 |

Source

|

| Record name | 3-(2-Methoxyphenyl)-1,2-oxazol-5(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70537176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 7-methoxybenzo[b]thiophene-2-carboxylate](/img/structure/B1367385.png)